

Aluminum Arsenide in High Electron Mobility Transistors (HEMTs): Application Notes and Protocols

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Compound of Interest

Compound Name: Aluminum arsenide

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This document provides a detailed overview of the applications and associated experimental protocols for the use of **aluminum arsenide** (AlAs) in High Electron Mobility Transistors (HEMTs). AlAs plays a crucial role in modern HEMT design, primarily utilized as an etch-stop layer for precise gate recess fabrication and as a component in superlattice buffer layers to ensure high crystal quality.

Applications of Aluminum Arsenide in HEMTs

Aluminum arsenide is a key material in the fabrication of advanced HEMTs due to its lattice constant being nearly identical to that of gallium arsenide (GaAs), allowing for the growth of virtually strain-free, thick layers.^[1] This property is leveraged in several critical applications within HEMT structures to enhance device performance and manufacturing uniformity.

AlAs as an Etch-Stop Layer

A primary application of a thin AlAs layer in HEMT fabrication is to act as a highly selective etch-stop for the gate recess process.^[2] The gate recess is a critical step that defines the distance between the gate and the channel, which significantly impacts the transistor's threshold voltage and overall performance. The high etch selectivity between GaAs and AlAs allows for the precise removal of the overlying GaAs cap layer, stopping exactly at the AlAs

layer. This ensures a uniform gate-to-channel distance across the wafer, leading to reproducible device characteristics.[\[2\]](#)

AlAs in Superlattice Buffer Layers

AlAs/GaAs superlattices are often employed as buffer layers in the growth of HEMTs, particularly for metamorphic HEMTs (mHEMTs) where the channel material has a different lattice constant from the substrate (e.g., InGaAs on a GaAs substrate). These superlattices help to accommodate the lattice mismatch and prevent the propagation of dislocations into the active layers of the device, resulting in improved crystal quality and enhanced electron mobility in the channel.

Quantitative Data on AlAs-Containing HEMT Structures

The performance of HEMTs is intrinsically linked to the specifics of their layer structure. The following tables summarize quantitative data for representative HEMT structures that incorporate AlAs.

Layer	Material	Thickness (nm)	Doping (cm ⁻³)	Purpose
Cap	n+-GaAs	10	5 x 10 ¹⁸	Ohmic Contact Formation
Etch-Stop	AlAs	1.2	Undoped	Precise Gate Recess Control
Barrier	InAlAs	15	Undoped	Electron Barrier and 2DEG Confinement
Spacer	InAlAs	4.5	Undoped	Reduce Impurity Scattering
Channel	InGaAs	30	Undoped	High-Mobility Electron Channel
Buffer	Graded InAlAs	-	Undoped	Lattice Mismatch Accommodation
Substrate	Semi-insulating GaAs	-	-	-

Table 1: Typical Layer Structure of a metamorphic HEMT (mHEMT) with an AlAs Etch-Stop Layer.

Parameter	Value	Unit
Electron Mobility (μ)	5890	cm^2/Vs
Sheet Carrier Density (ns)	3.2×10^{12}	cm^{-2}
Cut-off Frequency (fT)	95	GHz
Maximum Oscillation Frequency (fmax)	170	GHz

Table 2: Performance Metrics for a metamorphic HEMT with an AlAs Etch-Stop Layer.[\[3\]](#)

Experimental Protocols

Detailed methodologies for key experiments in the fabrication and characterization of HEMTs incorporating AlAs are provided below.

Protocol for Molecular Beam Epitaxy (MBE) Growth of AlAs/GaAs Heterostructures

This protocol outlines the general steps for the epitaxial growth of an AlAs/GaAs heterostructure.

Equipment and Materials:

- Molecular Beam Epitaxy (MBE) system
- High-purity source materials (Gallium, Aluminum, Arsenic)
- GaAs substrate
- Substrate holder
- Pyrometer and RHEED system for in-situ monitoring

Procedure:

- Substrate Preparation:
 - Degrease the GaAs substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).
 - Chemically etch the substrate to remove the native oxide layer.
 - Mount the substrate onto a molybdenum holder and load it into the MBE introduction chamber.
- Deoxidation:
 - Transfer the substrate to the growth chamber.
 - Heat the substrate to a temperature of approximately 580-600°C under an arsenic flux to desorb the native oxide. The deoxidation process can be monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED).
- Buffer Layer Growth:
 - Grow a GaAs buffer layer to a thickness of several hundred nanometers to create a smooth, defect-free surface for subsequent layers.
- AlAs Layer Growth:
 - Set the substrate temperature to the desired growth temperature for AlAs (typically similar to GaAs, around 580°C).[\[1\]](#)
 - Open the aluminum and arsenic source shutters to initiate the growth of the AlAs layer.
 - The growth rate is controlled by the aluminum source temperature and can be calibrated beforehand.
- GaAs Cap Layer Growth:
 - Close the aluminum shutter and continue the arsenic flux.
 - Open the gallium shutter to grow the GaAs cap layer on top of the AlAs.

- Cool Down:
 - After the growth is complete, cool down the substrate under an arsenic flux to prevent surface degradation.

Protocol for Wet Selective Etching of GaAs on an AlAs Etch-Stop Layer

This protocol describes the wet chemical etching process for gate recess, utilizing the high selectivity of certain etchants for GaAs over AlAs.[\[2\]](#)

Equipment and Materials:

- Fume hood
- Beakers and graduated cylinders
- Stir plate (optional)
- Citric acid ($C_6H_8O_7$)
- Potassium citrate ($K_3C_6H_5O_7$)
- Hydrogen peroxide (H_2O_2 , 30%)
- Deionized water
- Photoresist and standard lithography tools

Procedure:

- Patterning:
 - Define the gate recess area using standard photolithography.
- Etchant Preparation:

- Prepare the selective etching solution in a clean beaker inside a fume hood. A common formulation is a mixture of citric acid and hydrogen peroxide. For even higher selectivity, a buffered solution containing potassium citrate can be used.[2]
- A typical highly selective solution consists of a 1M solution of citric acid, a 1M solution of potassium citrate, and 30% hydrogen peroxide mixed in a 5:5:2 volume ratio.[2]
- Etching:
 - Immerse the patterned wafer in the etching solution at room temperature.
 - The etching of the GaAs layer is rapid, while the etch rate significantly decreases upon reaching the AlAs etch-stop layer.[2]
 - The total etch time will depend on the thickness of the GaAs cap layer.
- Rinsing and Drying:
 - After the desired etching is achieved, thoroughly rinse the wafer with deionized water.
 - Dry the wafer using a nitrogen gun.

Protocol for Hall Effect Measurement of 2DEG Properties

This protocol outlines the procedure for characterizing the two-dimensional electron gas (2DEG) in a HEMT structure using Hall effect measurements.

Equipment and Materials:

- Hall effect measurement system (including a magnet and a sensitive voltmeter/ammeter)
- Cryostat for low-temperature measurements (optional)
- Probes for making electrical contact
- Sample with a defined Hall bar geometry

Procedure:

- Sample Preparation:
 - Fabricate a Hall bar structure on the HEMT wafer using photolithography and etching. The Hall bar should have defined contacts for current injection and voltage measurement.
- Contacting:
 - Make ohmic contacts to the pads of the Hall bar.
- Measurement Setup:
 - Mount the sample in the Hall effect measurement system.
 - Connect the current source and voltmeters to the appropriate contacts on the Hall bar.
- Longitudinal Resistance Measurement (Zero Magnetic Field):
 - With the magnetic field (B) set to zero, apply a known current (I) through the length of the Hall bar.
 - Measure the longitudinal voltage (Vx) between two probes along the length of the bar.
 - Calculate the sheet resistance (Rsh) from the geometry of the Hall bar and the measured resistance.
- Hall Voltage Measurement (With Magnetic Field):
 - Apply a known magnetic field (B) perpendicular to the plane of the sample.
 - Apply the same current (I) as in the previous step.
 - Measure the transverse Hall voltage (Vy) across the width of the Hall bar.
- Data Analysis:
 - Calculate the Hall coefficient (RH) using the formula: $RH = Vy / (I * B)$.

- Determine the sheet carrier density (ns) from: $ns = 1 / (e * RH)$, where e is the elementary charge.
- Calculate the electron mobility (μ) using: $\mu = RH / R_{sh}$.

Protocol for S-Parameter Measurement of HEMT RF Performance

This protocol describes the measurement of scattering parameters (S-parameters) to characterize the high-frequency performance of a HEMT.

Equipment and Materials:

- Vector Network Analyzer (VNA)
- RF probes and probe station
- Coaxial cables
- Calibration substrate
- DC power supplies for biasing the HEMT

Procedure:

- Calibration:
 - Perform a calibration of the VNA and the measurement setup using a standard calibration technique (e.g., Short-Open-Load-Thru, SOLT) on a calibration substrate. This removes the systematic errors from the measurement system.
- Device Biasing:
 - Place the HEMT device on the probe station.
 - Carefully land the RF and DC probes on the device pads.

- Apply the desired DC bias (V_{gs} and V_{ds}) to the gate and drain of the HEMT using the DC power supplies.
- S-Parameter Measurement:
 - Set the desired frequency range on the VNA.
 - Initiate the S-parameter measurement. The VNA will measure the magnitude and phase of the reflected and transmitted signals (S_{11} , S_{21} , S_{12} , S_{22}).
- Data Analysis:
 - The measured S-parameters can be used to extract key RF figures of merit, such as the current gain cut-off frequency (f_T) and the maximum oscillation frequency (f_{max}).
 - f_T is the frequency at which the magnitude of the short-circuit current gain ($|h_{21}|$) extrapolates to unity (0 dB).
 - f_{max} is the frequency at which the maximum available power gain (MAG) extrapolates to unity.

Visualizations

The following diagrams illustrate the logical structure of an AlAs-containing HEMT and the general workflows for its fabrication and characterization.

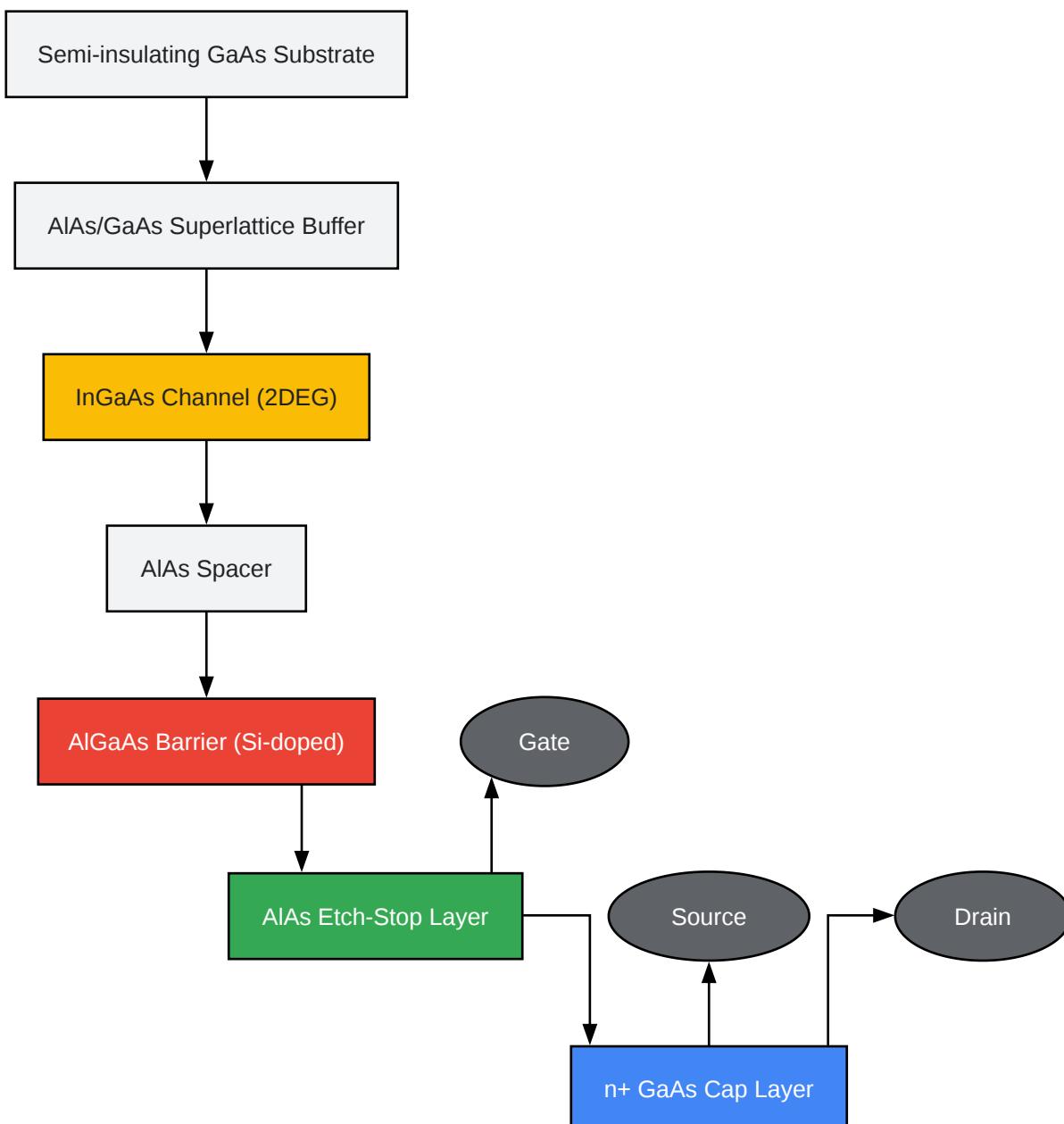


Fig. 1: HEMT Layer Structure with AlAs Etch-Stop

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Caption: HEMT Layer Structure with AlAs Etch-Stop.

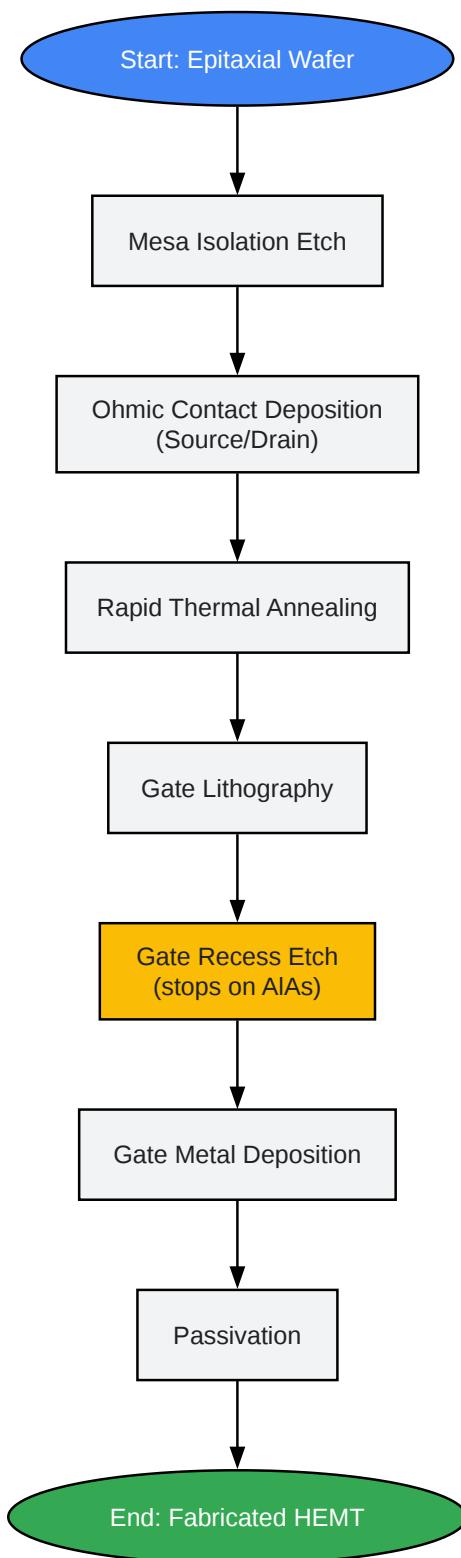


Fig. 2: HEMT Fabrication Workflow

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Caption: HEMT Fabrication Workflow.

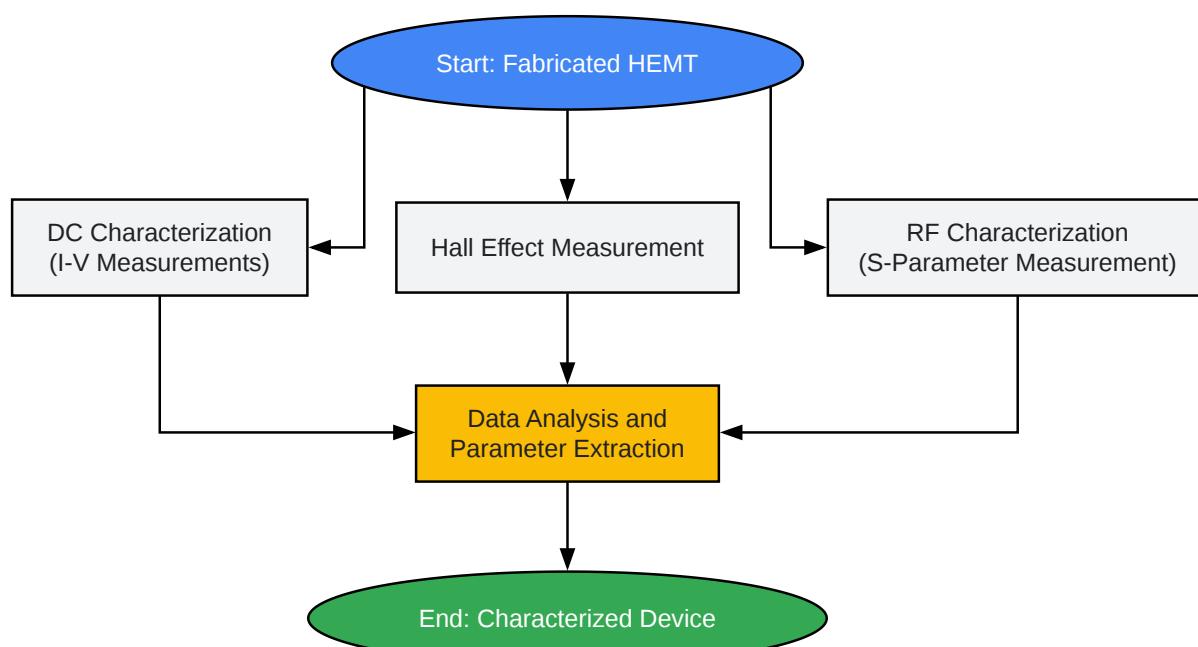


Fig. 3: HEMT Characterization Workflow

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Caption: HEMT Characterization Workflow.

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